molecular formula C13H12N4 B8541491 4-benzylamino-1H-imidazo(4,5-c)pyridine

4-benzylamino-1H-imidazo(4,5-c)pyridine

Cat. No. B8541491
M. Wt: 224.26 g/mol
InChI Key: JOXSQPPEHICHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzylamino-1H-imidazo(4,5-c)pyridine is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-benzylamino-1H-imidazo(4,5-c)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzylamino-1H-imidazo(4,5-c)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

N-benzyl-1H-imidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-12-11(6-7-14-13)16-9-17-12/h1-7,9H,8H2,(H,14,15)(H,16,17)

InChI Key

JOXSQPPEHICHIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC3=C2N=CN3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of chloro-1H-imidazo(4,5-c)pyridine (2.0 g, 13 mmol), benzylamine (5 ml) and a few drops of water was heated at reflux for 4 days. The reaction mixture was poured onto ice and water and the cold mixture was extracted twice with diethyl ether. The ether was removed in vacuo and the residual oil was triturated twice with hexane. The oil was suspended in water and the aqueous phase was neutralised with glacial acetic acid. The aqueous phase was taken to dryness in vacuo and resuspended in water (15 ml) and applied to a column of Dowex 50 (H+) resin (10 g). The column was washed with water until the ultra violet absorbance of the eluant was zero. The column packing was removed from the column and heated with several portions of concentrated ammonium hydroxide solution (400 ml). The basic solution was filtered in vacuo, cooled and neutralized with glacial acetic acid. The yellow solid was collected and dried in vacuo at 40° C. to give 4-benzylamino-1H-imidazo(4,5-c)pyridine 0.94 g, m.p. 60°-64° C., 31.5%.
Name
chloro-1H-imidazo(4,5-c)pyridine
Quantity
2 g
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5 mL
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Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-1H-imidazo-[4,5-c]-pyridine (2.0 g, 13 mmole), benzylamine (5 ml) and a few drops of water was heated at reflux for 4 days. The reaction mixture was poured onto ice and water and the cold mixture was extracted twice with diethylether. The ether was removed in vacuo and the residual oil was triturated twice with hexane. The oil was suspended in water and the aqueous phase was neutralised with glacial acetic acid. The aqueous phase was taken to dryness in vacuo and resuspended in water (15 ml). It was applied to a column of Dowex 50 (H+) (10 g). The column was washed with water until the ultra violet absorbance of the eluant had fallen to zero. The column packing was removed from the column and heated with several portions of concentrated ammonium hydroxide solution (400 ml). The basic solution was filtered in vacuo, cooled and neutralized with glacial acetic acid. The yellow solid was collected and dried in vacuo at 40° C. Yield of 4-benzylamino-1H-imidazo-[ 4,5-c]-pyridine 0.94 g, m.p. 60°-64° C., 31.5%.
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2 g
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reactant
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Quantity
5 mL
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reactant
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0 (± 1) mol
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catalyst
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